5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound has garnered attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary targets of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine are the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
The compound interacts with its targets by acting as an antagonist at the muscarinic (M3) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects triggered by these receptors .
Biochemical Pathways
Given its antagonistic action on muscarinic (m3) receptors, it can be inferred that it impacts thecholinergic signaling pathways . By blocking the M3 receptors, it disrupts the normal functioning of these pathways, leading to various downstream effects .
Pharmacokinetics
Itsmolecular weight is 190.28 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on muscarinic (M3) receptors . By blocking these receptors, it can potentially alter various physiological processes controlled by the cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine: This compound shares a similar core structure but differs in its substituents.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro structure but belongs to a different chemical class.
Uniqueness
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGKPZGOKPOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444998 |
Source
|
Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155061-62-4 |
Source
|
Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.